molecular formula C22H22O3S B611834 ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate CAS No. 2131803-90-0

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate

Katalognummer: B611834
CAS-Nummer: 2131803-90-0
Molekulargewicht: 366.475
InChI-Schlüssel: BTLUWTPBBDYOKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrimidine core substituted at the 2-position with an ethynyl group linked to a 4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl moiety. The ester group at the pyrimidine 5-position enhances solubility and modulates electronic properties.

Eigenschaften

IUPAC Name

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-25-19(23)15-12-21-18(22-13-15)8-6-14-5-7-17-16(11-14)20(2,3)9-10-26(17)24/h5,7,11-13H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMDAYVUHYVJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The preparation of ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate involves several synthetic routes and reaction conditions. The research team constructed dozens of molecule variations before creating this compound . The synthetic process includes the use of various reagents and catalysts to achieve the desired molecular structure. The industrial production methods for this compound are still under development, with ongoing efforts to optimize the synthesis for large-scale production .

Analyse Chemischer Reaktionen

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are intermediates that lead to the final compound, this compound . The compound’s rigid structure limits its flexibility, which reduces the possibility of toxicity development .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Functional Groups
Compound Name Pyrimidine Substituents Fused/Attached Ring System Linker Type Key Functional Groups
Target Compound Ethynyl-dihydrothiochromen 2,3-Dihydrothiochromen (4,4-dimethyl, 1-oxo) Ethynyl Ester, Thiochromen ketone
Ethyl 2-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)pyrimidine-5-carboxylate Ethynyl-dihydrothiochromen 2,3-Dihydrothiochromen (4,4-dimethyl, 1-oxido) Ethynyl Ester, Thiochromen sulfoxide
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Phenyl, methyl, oxo None None Ester, Oxo, Tetrahydropyrimidine
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Benzylidene substituent Methoxybenzylidene Ester, Thiazole, Oxo
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Bromophenyl, methyl, thioxo None None Ester, Thioxo, Tetrahydropyrimidine

Key Observations :

  • The dihydrothiochromen moiety provides a planar aromatic system with electron-withdrawing (1-oxo) and lipophilic (4,4-dimethyl) groups, contrasting with simpler phenyl or thiazole substituents in analogs .
  • The sulfoxide variant (1-oxido in ) may alter redox properties and metabolic stability compared to the ketone in the target compound.

Key Observations :

  • Fusion reactions dominate in tetrahydropyrimidine derivatives, emphasizing scalability but limiting functional group diversity compared to cross-coupling strategies .

Physicochemical and Crystallographic Properties

  • Crystal Packing : Analogs like the thiazolo[3,2-a]pyrimidine in exhibit puckered pyrimidine rings (flattened boat conformation) and intermolecular C–H···O hydrogen bonding, which stabilize crystal lattices. The target compound’s ethynyl group may reduce hydrogen bonding capacity but enhance π-π stacking via the dihydrothiochromen system.

Biologische Aktivität

Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate, also referred to as WYC-209, is a synthetic retinoid compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2131803-90-0
  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 348.43 g/mol

WYC-209 primarily targets retinoic acid receptors (RARs), specifically RARα, RARβ2, and RARγ. The compound binds to these receptors and influences various biochemical pathways:

  • WNT Pathway Modulation : WYC-209 down-regulates WNT4 expression through RARα interaction, which is crucial in cancer cell proliferation and differentiation.
  • Induction of Apoptosis : The compound initiates apoptosis predominantly via the caspase 3 pathway, leading to programmed cell death in cancer cells.

Anticancer Effects

WYC-209 has demonstrated significant anticancer properties in various studies:

  • In Vitro Studies : In laboratory settings, WYC-209 has been tested on multiple cancer cell lines. It showed potent activity against cancer stem cells, which are often resistant to traditional therapies. The compound effectively reduced cell viability and induced apoptosis in these resistant populations.
  • In Vivo Studies : Animal model experiments have confirmed the anti-tumor efficacy of WYC-209. In a melanoma mouse model, treatment with WYC-209 resulted in reduced tumor size and inhibited metastasis without significant toxicity to normal tissues.

Case Studies

Several key studies highlight the biological activity of WYC-209:

  • Study on Cancer Stem Cells :
    • Researchers evaluated the effects of WYC-209 on breast cancer stem cells. The study found that treatment led to a significant decrease in stem cell markers and enhanced sensitivity to chemotherapy agents.
  • Melanoma Model Evaluation :
    • In a controlled experiment using mice with induced melanoma, administration of WYC-209 resulted in a 50% reduction in tumor growth compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues.

Comparative Analysis with Similar Compounds

The efficacy and safety profile of WYC-209 is noteworthy when compared to other synthetic retinoids:

Compound NameMechanism of ActionEfficacyToxicity
WYC-209RAR modulationHighLow
Compound ARAR modulationModerateModerate
Compound BNon-RAR pathwaysLowHigh

WYC-209 stands out due to its high efficacy against cancer cells combined with a favorable toxicity profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.